molecular formula C8H14N4O B13172173 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole

4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B13172173
M. Wt: 182.22 g/mol
InChI Key: CAECZAWCSXYIQU-UHFFFAOYSA-N
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Description

4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxypyrrolidine group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrrolidin-3-yl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride
  • tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]-N-methylcarbamate

Comparison:

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-(4-methoxypyrrolidin-3-yl)-1-methyltriazole

InChI

InChI=1S/C8H14N4O/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2/h5-6,8-9H,3-4H2,1-2H3

InChI Key

CAECZAWCSXYIQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CNCC2OC

Origin of Product

United States

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